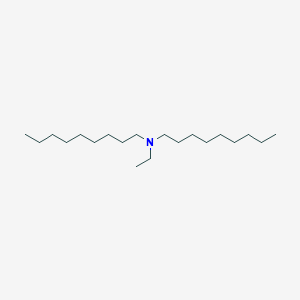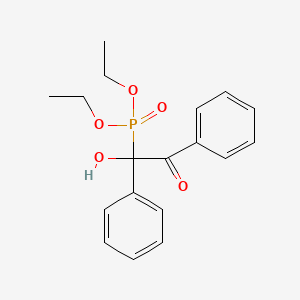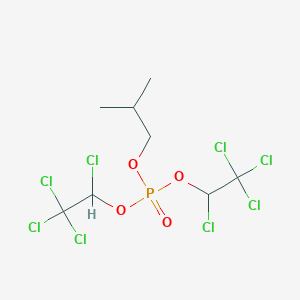![molecular formula C18H16N2S B14496183 3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole CAS No. 63060-79-7](/img/structure/B14496183.png)
3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole is a heterocyclic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thieno ring. This is followed by the cyclization with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-thieno[2,3-c]pyrazole: Lacks the methyl and phenyl groups, resulting in different chemical properties.
1,4-Diphenyl-4,5-dihydro-1H-pyrazole: Lacks the thieno ring, affecting its biological activity.
3-Methyl-1,4-diphenyl-1H-pyrazole: Lacks the dihydro and thieno components, leading to different reactivity
Uniqueness
3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole is unique due to its fused thieno and pyrazole rings, along with the presence of methyl and phenyl groups.
Properties
CAS No. |
63060-79-7 |
|---|---|
Molecular Formula |
C18H16N2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-methyl-1,4-diphenyl-4,5-dihydrothieno[2,3-c]pyrazole |
InChI |
InChI=1S/C18H16N2S/c1-13-17-16(14-8-4-2-5-9-14)12-21-18(17)20(19-13)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 |
InChI Key |
WRKCUVNRIQWLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CS2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)





![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)



